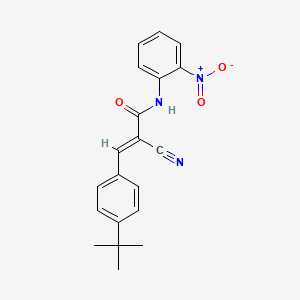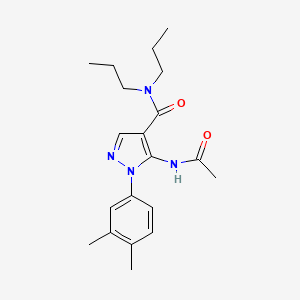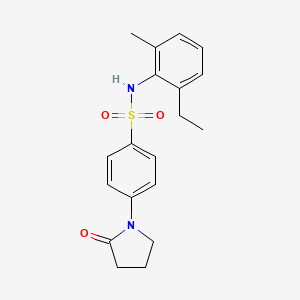![molecular formula C22H14F2N2OS B4558293 1-(2,4-difluorophenyl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4558293.png)
1-(2,4-difluorophenyl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}ethanone
Vue d'ensemble
Description
1-(2,4-difluorophenyl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}ethanone is a useful research compound. Its molecular formula is C22H14F2N2OS and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.07949057 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Applications
- Fluoro-boron complexes, including difluoroboron(III) compounds, have been synthesized for potential use as biocides. These complexes demonstrate the ability to inhibit and kill various fungal and bacterial pathogens, showcasing their significance in biological applications (Saxena & Singh, 1994).
Pharmaceutical Synthesis
- The compound plays a role in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. It's involved in setting the relative stereochemistry in the addition of pyrimidine derivatives during Voriconazole synthesis (Butters et al., 2001).
Estrogen Receptor Modulation
- Derivatives of 1-(2,4-difluorophenyl)ethanone, such as diphenolic hydrazone compounds, have been explored for their potential as estrogen receptor modulators. These compounds show notable uterotrophic inhibition and cytotoxicity against certain human malignant breast cell lines, indicating potential in cancer research (Pandey et al., 2002).
Polymer Science
- In the field of polymer science, this compound contributes to the synthesis of multicyclic oligo- and polyethers, which have applications in material science. The structural and functional properties of these polymers can be varied for different uses (Kricheldorf et al., 2005).
Antiviral Research
- Some derivatives of this compound have been investigated for their anti-HIV-1 activity. Specifically, certain pyrimidin-4(3H)-one derivatives show virus-inhibiting properties, which could be crucial in the development of new antiviral drugs (Novikov et al., 2004).
Photopolymerization
- A derivative, 1-(2-Naphthyl)-2-(1-pyrrolidinyl)ethanone, has been used as a photoinitiator for the polymerization of methyl methacrylate. This illustrates its potential application in the field of photopolymer science (Dereli et al., 2020).
Catalysis in Organic Synthesis
- The compound is also used in catalysis for asymmetric reduction of ketones, contributing to the development of enantioselective synthesis processes in organic chemistry (Thvedt et al., 2011).
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-2-(4-naphthalen-2-ylpyrimidin-2-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2N2OS/c23-17-7-8-18(19(24)12-17)21(27)13-28-22-25-10-9-20(26-22)16-6-5-14-3-1-2-4-15(14)11-16/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNAUOLCHHIWCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC=C3)SCC(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4558211.png)
![N-(2,6-dimethylphenyl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B4558215.png)
![N-(2-chlorophenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide](/img/structure/B4558234.png)

![4-[(4-nitrophenyl)thio]benzyl 4-anilino-4-oxobutanoate](/img/structure/B4558250.png)
![8,9-dimethyl-2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4558253.png)

![2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)-2-methylpropan-1-ol hydrochloride](/img/structure/B4558263.png)

![N-cyclopentyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4558274.png)
![2-[(2,4-difluorophenoxy)acetyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4558286.png)


![11H-pyrazino[2,3-a]carbazole](/img/structure/B4558301.png)
